Bienvenue dans la boutique en ligne BenchChem!

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one

Physicochemical profiling drug-likeness formulation development

6-Hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one (CAS 896074-75-2) is a synthetic 4-arylcoumarin derivative in which the chromen-2-one core is substituted at position 6 by a hydroxyl group, at position 7 by a phenyl ring, and at position 4 by a 4-methylpiperazin-1-ylmethyl moiety. This compound belongs to the broader class of piperazine-functionalized coumarins, a scaffold extensively investigated for acetylcholinesterase inhibition, anticancer activity, and kinase modulation.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 896074-75-2
Cat. No. B2531671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one
CAS896074-75-2
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
InChIInChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3
InChIKeyDQTXVFHHDZHPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one (CAS 896074-75-2) – Procurement-Relevant Compound Profile


6-Hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one (CAS 896074-75-2) is a synthetic 4-arylcoumarin derivative in which the chromen-2-one core is substituted at position 6 by a hydroxyl group, at position 7 by a phenyl ring, and at position 4 by a 4-methylpiperazin-1-ylmethyl moiety . This compound belongs to the broader class of piperazine-functionalized coumarins, a scaffold extensively investigated for acetylcholinesterase inhibition, anticancer activity, and kinase modulation [1]. The molecule is currently offered by multiple vendors as a research-grade small molecule for in vitro screening and medicinal chemistry optimization, with commercially available typical purities of 98% (HPLC) and a molecular weight of 350.41 g·mol⁻¹ .

Why In-Class Coumarin-Piperazine Hybrids Cannot Replace CAS 896074-75-2 Without Verified Bioequivalence


Coumarin-piperazine hybrids constitute a structurally diverse family in which small changes in substitution position, ring electronics, and linker geometry translate into large shifts in target engagement and selectivity [1]. The 6-hydroxy-7-phenyl substitution pattern on the coumarin core is a critical determinant of activity in this compound class: the 7-phenyl group extends the conjugated π-system and provides a hydrophobic anchor absent in simpler 4-methylcoumarin analogs, while the 6-hydroxy group contributes hydrogen-bond donor capacity and modulates redox potential [2]. Even closely related analogs—such as 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one (CAS not available) or 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one—differ in ring position of the piperazine attachment, halogen substitution, or aryl group identity, rendering them non-interchangeable without head-to-head comparative pharmacology data. The quantitative evidence below documents precisely where CAS 896074-75-2 diverges from its nearest neighbors.

Quantitative Differentiation Evidence for CAS 896074-75-2 Procurement Decisions


Predicted Physicochemical Properties of CAS 896074-75-2 Versus the 6-Chloro-7-hydroxy Analog: Implications for Solubility and Formulation

The predicted density of CAS 896074-75-2 is 1.247 ± 0.06 g·cm⁻³ and the predicted boiling point is 548.7 ± 50.0 °C, based on in silico property calculations . In contrast, the nearest commercially tracked analog—6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one—possesses a molecular weight of approximately 381.7 g·mol⁻¹ due to the additional chlorine atom, forecasting a higher density and likely lower aqueous solubility compared to the target compound . The lower molecular weight and absence of halogen of CAS 896074-75-2 translate into a reduced logP (estimated ~2.8 versus ~3.5 for the chloro analog), a parameter that directly influences passive membrane permeability and solubility profiles in in vitro assay formats . These differences are critical when selecting compounds for cell-based screening or in vivo formulations.

Physicochemical profiling drug-likeness formulation development

Ring-Position Isomerism: 4-Position Piperazine Attachment of CAS 896074-75-2 Confers Distinct Kinase Inhibition Profile Compared to 8-Position Analogs

In a PubChem high-throughput screening campaign (AID 720500), the 8-position regioisomer—6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one—exhibited weak activity against human Kallikrein-7 with an EC50 of 6.83 × 10⁴ nM (68.3 μM) [1]. Although no identical screen data are publicly available for the 4-position isomer CAS 896074-75-2, the fundamental difference in attachment position (C-4 versus C-8) relocates the piperazine pharmacophore relative to the coumarin scaffold and the 7-phenyl group, a geometric shift of approximately 4–5 Å in the extended conformation [2]. In related coumarin-piperazine kinase inhibitor series, moving the piperazine attachment from the 4- to the 8-position has been shown to alter the angle of approach to the ATP-binding pocket and can reverse target selectivity between closely related kinases [3]. This positional isomerism means that any biological data generated for the 8-substituted analog cannot be extrapolated to predict the activity profile of CAS 896074-75-2.

Kinase inhibition structure-activity relationship cancer screening

7-Phenyl Substitution of CAS 896074-75-2 Differentiates It from Non-Phenyl Coumarin-Piperazine Hybrids in Pharmacophore Space

The 7-phenyl substituent on the coumarin scaffold is a key structural determinant that distinguishes CAS 896074-75-2 from a large number of simpler 4-methylpiperazine-coumarin hybrids that lack aryl substitution at position 7. In a study of 6- and 7-phenyl coumarin derivatives as nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the presence of the phenyl ring at the 7-position was shown to be essential for achieving both enzyme inhibition (IC50 values in the low micromolar range for the most active analogs) and high selectivity over the type 2 isozyme (>30-fold selectivity ratio) [1]. Compounds lacking the 7-phenyl group, such as 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, were not reported in this context and are predicted to occupy a different region of pharmacophore space due to the absence of the extended hydrophobic contact surface provided by the phenyl ring . For researchers investigating 17β-HSD1 or other targets where hydrophobic cleft occupancy is critical, CAS 896074-75-2 provides a pre-built 7-phenyl pharmacophore feature that is absent in simpler coumarin-piperazine building blocks.

Pharmacophore modeling 17β-HSD1 inhibition selectivity profiling

4-Methylpiperazine Versus 4-Phenylpiperazine at the C-4 Position: Impact on Basicity, Solubility, and Target Selectivity

CAS 896074-75-2 carries a 4-methylpiperazine substituent, whereas the closest commercially available analog—6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one—incorporates a 4-phenylpiperazine group . The methyl substituent on the terminal piperazine nitrogen confers a higher pKa (estimated ~8.5–9.0 for the tertiary amine) compared to the phenyl-substituted analog (estimated pKa ~6.5–7.0), resulting in a greater fraction of protonated species at physiological pH [1]. This difference in ionization state alters both aqueous solubility and the potential for ionic interactions with acidic residues in target binding pockets (e.g., Asp or Glu side chains). In the context of CNS drug design, where the balance between protonation and passive diffusion across the blood-brain barrier is critical, the 4-methylpiperazine motif has been shown to retain adequate permeability while the 4-phenylpiperazine analog often exhibits reduced brain penetration due to increased molecular weight and surface area [2]. For researchers requiring a coumarin-piperazine scaffold with defined basicity, CAS 896074-75-2 offers a distinct ionization profile.

Piperazine SAR basicity modulation CNS drug design

Recommended Application Scenarios for CAS 896074-75-2 Based on Compound-Specific Differentiation Evidence


Scaffold-Hopping Starting Point for 17β-HSD1 Inhibitor Optimization

The 6-hydroxy-7-phenyl coumarin core of CAS 896074-75-2 provides the essential pharmacophoric elements identified by Starcevic et al. (2011) for 17β-HSD1 inhibition and selectivity over the type 2 isozyme [1]. Research groups engaged in endocrine cancer drug discovery can leverage this compound as a pre-functionalized scaffold that already incorporates the critical 7-phenyl group, eliminating the need for a Suzuki coupling step during initial SAR exploration. The 4-methylpiperazine moiety serves as a modifiable handle for further optimization of potency and ADME properties.

Selective Probe Development for Kinase Profiling Panels Requiring 4-Position Piperazine Geometry

Because the piperazine moiety is attached at the 4-position of the coumarin rather than the 8-position, CAS 896074-75-2 presents a distinct pharmacophore geometry compared to the 8-substituted analog that was screened against Kallikrein-7 (EC50 = 68.3 μM) [2]. Kinase profiling laboratories can use this compound as a tool to interrogate whether the 4-position linkage directs selectivity toward a different subset of the kinome, exploiting the positional isomerism to generate orthogonal structure-activity data.

Physicochemical Reference Standard for Coumarin-Piperazine Hybrid Library Design

The predicted density (1.247 g·cm⁻³), boiling point (548.7 °C), and moderate molecular weight (350.41 g·mol⁻¹) of CAS 896074-75-2 establish it as a well-behaved physicochemical reference point for designing focused coumarin-piperazine libraries . Medicinal chemistry teams can benchmark newly synthesized analogs against this compound to assess whether structural modifications are driving properties outside acceptable drug-like space, particularly when evaluating the impact of halogenation or additional ring fusion on solubility and logP.

CNS-Targeted Lead Generation Featuring a Tuneable Basic Amine

The 4-methylpiperazine substituent of CAS 896074-75-2 provides a predicted pKa of ~8.5–9.0, placing it in the optimal range for balancing passive brain permeability and target engagement [3]. Neuroscience-focused screening campaigns that require a protonatable amine for ionic interactions with aspartate or glutamate residues in GPCR or ion channel binding sites can use this compound as a starting scaffold, avoiding the reduced basicity and higher molecular weight penalties of phenylpiperazine-containing alternatives.

Quote Request

Request a Quote for 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.